molecular formula C18H20ClNO3S B586495 5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione CAS No. 1239610-72-0

5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione

Cat. No.: B586495
CAS No.: 1239610-72-0
M. Wt: 365.872
InChI Key: DBBGLVJTGXKCHY-LFIBNONCSA-N
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Description

5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione is a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipocyte differentiation, lipid metabolism, and insulin sensitivity. This compound, also known as TAK-701 or CS-7017, has been investigated as a potential antineoplastic agent due to its ability to inhibit the growth of various cancer cell lines. Its mechanism of action in oncology research involves PPARγ-mediated transactivation, leading to cell cycle arrest, the induction of apoptosis, and the inhibition of tumor angiogenesis. Studies have shown its particular research value in investigating anaplastic thyroid cancer models , where it demonstrated potent antitumor activity. As a member of the thiazolidinedione class, it serves as a critical tool compound for exploring PPARγ signaling pathways, their role in metabolic diseases like diabetes, and their emerging functions in cancer biology and inflammation.

Properties

IUPAC Name

(5E)-5-[[3-chloro-4-(2-cyclohexylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c19-14-10-13(11-16-17(21)20-18(22)24-16)6-7-15(14)23-9-8-12-4-2-1-3-5-12/h6-7,10-12H,1-5,8-9H2,(H,20,21,22)/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBGLVJTGXKCHY-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCOC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=O)S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747318
Record name (5E)-5-{[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239610-72-0
Record name (5E)-5-{[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione typically involves the following steps:

    Formation of the Thiazolidinedione Core: The thiazolidinedione core can be synthesized through the reaction of thiourea with chloroacetic acid, followed by cyclization.

    Substitution Reaction: The core is then subjected to a substitution reaction with 3-chloro-4-(2-cyclohexylethoxy)benzaldehyde under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinedione ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolidinedione ring, potentially forming alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound is of interest due to its potential interactions with various biological targets, which could lead to the development of new therapeutic agents.

Medicine

In medicine, the thiazolidinedione core is known for its antidiabetic properties, and derivatives of this compound are investigated for their potential to treat conditions such as type 2 diabetes.

Industry

Industrially, this compound could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other chemical entities.

Mechanism of Action

The mechanism of action of 5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione involves its interaction with specific molecular targets, such as peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating glucose and lipid metabolism, making the compound a potential candidate for antidiabetic drugs.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 3-Chloro-4-(2-cyclohexylethoxy)phenyl C₂₀H₂₂ClNO₃S 391.91 Antiviral (CHIKV inhibition)
Pioglitazone Hydrochloride 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl C₁₉H₂₀N₂O₃S·HCl 392.90 Antidiabetic (PPARγ agonist)
5-((6,8-Dichloro-4-oxochromen-3-yl)methylene)-2,4-thiazolidinedione Chromen-3-yl with dichloro substitution C₁₄H₇Cl₂NO₃S 356.18 Antimicrobial, antioxidant
5-[[3-Chloro-4-(4-fluorobenzyloxy)phenyl]methylene]-3-ethyl-2-thioxo-4-thiazolidinone 3-Ethyl-2-thioxo, 4-fluorobenzyloxy C₁₉H₁₅ClFNO₂S₂ 407.91 Not specified (structural analogue)

Key Observations :

  • Electron-Withdrawing Effects : Chlorine at the 3-position (target compound) stabilizes the benzylidene moiety, influencing π-π stacking interactions in biological targets .
  • Bioactivity Divergence : Chromen-3-yl derivatives (e.g., compound in ) exhibit antimicrobial activity due to the conjugated chromone system, while the target compound’s antiviral activity may stem from its unique cyclohexylethoxy-chloro combination .

Key Insights :

  • The target compound’s synthesis leverages eco-friendly Knoevenagel conditions (DIPEAc catalyst), contrasting with traditional acid-catalyzed methods for Pioglitazone .
  • Chromen-3-yl derivatives require multi-step alkylation, reducing overall efficiency compared to one-pot condensations .

Critical Analysis :

  • The target compound’s antiviral activity is unique among TZDs, which are typically metabolic modulators. This suggests substituent-driven target specificity .
  • Chromen-3-yl derivatives show broad-spectrum antimicrobial effects, likely due to redox modulation via the thiazolidinedione-chromone conjugate .

Biological Activity

5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by various studies and data.

  • Molecular Formula : C18H20ClNO3S
  • Molecular Weight : 365.87 g/mol
  • CAS Number : 1239610-72-0

Synthesis

The synthesis of thiazolidinedione derivatives typically involves the condensation of appropriate aldehydes with thiazolidinedione under acidic or basic conditions. The specific compound can be synthesized using various methods, including the Knoevenagel condensation, which has been shown to yield high purity and good yields with eco-friendly catalysts .

Antimicrobial Activity

Research indicates that compounds in the thiazolidinedione class, including this compound, exhibit notable antimicrobial properties. A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated that the compound showed moderate to good activity against various microbial strains, particularly when electron-withdrawing groups like chlorine were present .

Table 1: Antimicrobial Activity of Thiazolidinedione Derivatives

Compound NameBacterial StrainActivity Level
Compound AE. coliModerate
Compound BS. aureusGood
Compound CC. albicansExcellent

Anticancer Activity

Thiazolidinediones have also been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, compounds similar to this compound have been shown to inhibit tumor growth in xenograft models .

Anti-inflammatory and Antidiabetic Effects

Thiazolidinediones are recognized for their role as anti-inflammatory agents and their use in managing diabetes mellitus. They act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid homeostasis. The specific compound has been noted to enhance insulin sensitivity and reduce inflammatory markers in preclinical studies .

Case Studies

  • Antimicrobial Evaluation : A study on synthesized thiazolidinediones demonstrated that modifications at the phenyl ring significantly influenced their antimicrobial efficacy. The presence of halogen substituents improved activity against resistant strains .
  • Anticancer Potential : In vitro studies showed that this compound could inhibit the proliferation of various cancer cell lines, suggesting its potential as a lead compound for further development .

Q & A

Basic Synthesis and Purification Methods

Q: What are the standard synthetic routes for preparing 5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione, and how can purity be optimized? A:

  • Condensation Reaction : A common method involves the condensation of substituted benzaldehydes (e.g., 3-chloro-4-(2-cyclohexylethoxy)benzaldehyde) with 2,4-thiazolidinedione under acidic conditions (e.g., acetic acid or HCl). Refluxing in ethanol/methanol at 70–80°C for 4–6 hours typically yields the product .
  • Purification : Recrystallization using DMF-acetic acid or ethanol improves purity (>95%). Chromatography (silica gel, ethyl acetate/hexane) resolves byproducts from incomplete cyclization .

Spectral Characterization Techniques

Q: Which analytical methods are critical for confirming the structure of this compound? A:

  • NMR : ¹H/¹³C NMR identifies key protons (e.g., methylene group at δ 7.2–7.5 ppm) and confirms regioselectivity. Aromatic protons in the cyclohexylethoxy moiety appear as multiplet signals .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 406.3) and fragmentation patterns .
  • FT-IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹) confirm the thiazolidinedione core .

Advanced Functionalization Strategies

Q: How can researchers modify the iodine or chlorine substituents for structure-activity relationship (SAR) studies? A:

  • Substitution Reactions : The iodine atom (if present in analogs) can undergo nucleophilic substitution with amines or thiols in DMF at 100°C, monitored by TLC .
  • Electrophilic Aromatic Substitution : Chlorine at the 3-position can be replaced via Ullmann coupling with aryl boronic acids (Pd catalyst, K₂CO₃, 80°C) .

Handling Contradictory Reaction Yields

Q: How should discrepancies in synthetic yields (e.g., 50% vs. 75%) across studies be addressed? A:

  • Parameter Optimization : Vary solvents (e.g., DMF vs. ethanol), catalysts (e.g., p-TsOH vs. ZnCl₂), and reaction times. For example, extending reflux time from 4 to 8 hours increased yield by 20% in one study .
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., uncyclized Schiff bases) and adjust stoichiometry (e.g., excess thiazolidinedione) .

Mechanistic Insights into Cyclization

Q: What is the proposed mechanism for thiazolidinedione ring formation? A:

  • Schiff Base Intermediate : The aldehyde reacts with the amine group of thiosemicarbazide, forming a Schiff base (confirmed by ¹H NMR at δ 8.3 ppm). Acid catalysis (e.g., acetic acid) promotes cyclization via nucleophilic attack of the thiol group on the carbonyl carbon .

Computational Modeling for Reactivity Prediction

Q: Which computational tools can predict electrophilic/nucleophilic sites in this compound? A:

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set identifies electron-deficient regions (e.g., methylene carbon) for nucleophilic attack .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution using software like Avogadro .

Toxicity and Safety Protocols

Q: What safety measures are recommended for handling this compound? A:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with oxidizers .

Crystallographic Data Interpretation

Q: How can single-crystal X-ray diffraction resolve stereochemical ambiguities? A:

  • Crystallization : Grow crystals via slow evaporation in DMSO/water.
  • Data Refinement : SHELXTL refines bond lengths (e.g., C-Cl: 1.74 Å) and confirms Z-configuration of the methylene group .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating this compound’s bioactivity? A:

  • PPAR-γ Binding Assay : Use fluorescence polarization to measure affinity (IC₅₀) in HEK293 cells transfected with PPAR-γ plasmids .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., MCF-7) at concentrations 1–100 μM .

Addressing Stability Issues

Q: How can photodegradation or hydrolysis during storage be mitigated? A:

  • Storage Conditions : Keep at −20°C in amber vials under nitrogen.
  • Stability Testing : Monitor degradation via HPLC (C18 column, acetonitrile/water) monthly .

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